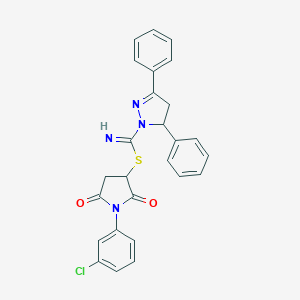
1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinyl ring, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under dehydrating conditions.
Final Assembly: The final step involves coupling the pyrazole and pyrrolidinyl intermediates through a carbimidothioate linkage, often using reagents like thiophosgene or isothiocyanates.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-CHLOROPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE analogs: These compounds share a similar core structure but differ in the substituents attached to the rings.
Other Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxamide.
Uniqueness: this compound is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C26H21ClN4O2S |
|---|---|
Peso molecular |
489g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3,5-diphenyl-3,4-dihydropyrazole-2-carboximidothioate |
InChI |
InChI=1S/C26H21ClN4O2S/c27-19-12-7-13-20(14-19)30-24(32)16-23(25(30)33)34-26(28)31-22(18-10-5-2-6-11-18)15-21(29-31)17-8-3-1-4-9-17/h1-14,22-23,28H,15-16H2 |
Clave InChI |
PIDIBXHLORHODD-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=N)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C(=N)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















